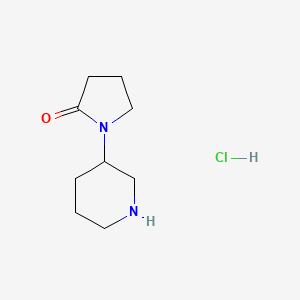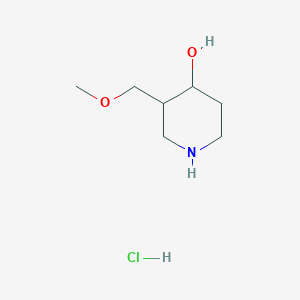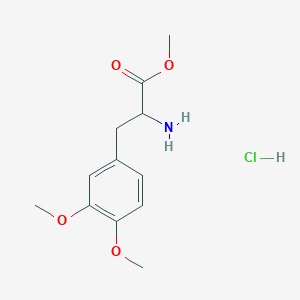
1-(piperidin-3-yl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride, also known as 1-piperidino-3-pyrrolidin-2-one hydrochloride, is an organic compound with the chemical formula C8H15ClN2O. It is a white crystalline solid that is soluble in water and alcohols. 1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride is a member of the pyrrolidinone family of compounds and has been used in a variety of scientific applications, including drug synthesis and research.
Mechanism of Action
1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride is an organic compound that acts as a proton acceptor. When the compound is reacted with a proton donor, such as hydrochloric acid, it undergoes a nucleophilic substitution reaction. This reaction results in the formation of a new bond between the proton donor and the compound, and the release of a chloride ion.
Biochemical and Physiological Effects
1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has a weak affinity for the serotonin 5-HT2A receptor and has been shown to have an inhibitory effect on the enzyme monoamine oxidase A. Additionally, the compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase.
Advantages and Limitations for Lab Experiments
1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage of the compound is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution. Additionally, the compound is hygroscopic and should be stored in a dry environment.
Future Directions
The potential applications of 1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride are vast and the compound has a wide range of potential future directions. The compound could be used in the synthesis of novel drugs and natural products, as well as in the development of new materials and catalysts. Additionally, the compound could be used in the development of new enzyme inhibitors and in the study of the biochemical and physiological effects of organic compounds. Additionally, the compound could be used in the synthesis of peptides and other organic molecules. Finally, the compound could be used in the development of new polymers and other materials.
Synthesis Methods
1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride can be synthesized from the reaction of 1-piperidin-3-yl pyrrolidin-2-one with hydrochloric acid. The reaction requires a temperature of 70°C and a reaction time of 10 minutes in order to obtain the desired product. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by recrystallization.
Scientific Research Applications
1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of a variety of organic compounds, including drugs and natural products. It has also been used as a reagent in the synthesis of peptides and other organic molecules. Additionally, it has been used in the synthesis of polymers, catalysts, and other materials.
properties
IUPAC Name |
1-piperidin-3-ylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-4-2-6-11(9)8-3-1-5-10-7-8;/h8,10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQBCYMIMCPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-3-yl)pyrrolidin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)








